![molecular formula C8H7N3O2 B2628309 3-[(Pyridin-4-yl)methyl]-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 1248700-20-0](/img/structure/B2628309.png)
3-[(Pyridin-4-yl)methyl]-4,5-dihydro-1,2,4-oxadiazol-5-one
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Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives can vary greatly depending on the specific compound. Generally, they can be synthesized through various methods including cyclization reactions, ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex. They often involve a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
Again, without specific information on the compound, it’s difficult to provide a detailed analysis of its chemical reactions. Pyridine derivatives can undergo a variety of reactions, including those involving their nitrogen atom or any functional groups they may have .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary greatly depending on their specific structure. Factors such as their size, shape, charge distribution, and the presence of functional groups can all influence their properties .Mechanism of Action
Safety and Hazards
Future Directions
Research on pyridine derivatives is ongoing, and there are many potential future directions. These could include further studies on their potential applications in disease treatment, as well as their potential as antibacterial and antifungal agents. New synthetic methods and strategies for designing pyridine derivatives with different biological profiles are also areas of active research .
properties
IUPAC Name |
3-(pyridin-4-ylmethyl)-4H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8-10-7(11-13-8)5-6-1-3-9-4-2-6/h1-4H,5H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPKAKIPSOQAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC2=NOC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-ylmethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |
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